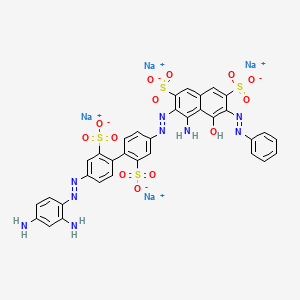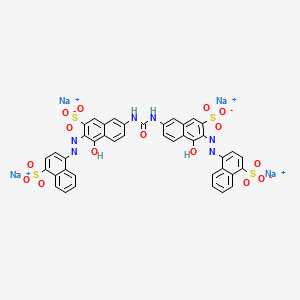
1,3,8-Triazaspiro(4.5)decan-4-one, 3-allyl-8-(3-(p-fluorobenzoyl)propyl)-1-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,8-Triazaspiro(4.5)decan-4-one, 3-allyl-8-(3-(p-fluorobenzoyl)propyl)-1-phenyl- is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique spiro linkage, where two rings are connected through a single atom. This particular compound features a triazaspirodecane core with various functional groups, including an allyl group, a p-fluorobenzoyl group, and a phenyl group. The presence of these diverse functional groups makes it a compound of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,8-Triazaspiro(4.5)decan-4-one, 3-allyl-8-(3-(p-fluorobenzoyl)propyl)-1-phenyl- typically involves multiple steps, including the formation of the spiro linkage and the introduction of the functional groups. Common synthetic routes may include:
Formation of the Spiro Core: This step often involves cyclization reactions using appropriate precursors.
Introduction of Functional Groups: Functional groups such as the allyl, p-fluorobenzoyl, and phenyl groups are introduced through various organic reactions, including alkylation, acylation, and aromatic substitution.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions, and ensuring high yields and purity.
Chemical Reactions Analysis
Types of Reactions
1,3,8-Triazaspiro(4.5)decan-4-one, 3-allyl-8-(3-(p-fluorobenzoyl)propyl)-1-phenyl- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or modify functional groups.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Catalysts: Catalysts like palladium on carbon (Pd/C) may be used in hydrogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
1,3,8-Triazaspiro(4
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1,3,8-Triazaspiro(4.5)decan-4-one, 3-allyl-8-(3-(p-fluorobenzoyl)propyl)-1-phenyl- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various physiological effects. The pathways involved may include inhibition of specific enzymes, modulation of receptor activity, or interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds
1,3,8-Triazaspiro(4.5)decan-4-one, 3-allyl-8-(3-(p-chlorobenzoyl)propyl)-1-phenyl-: Similar structure with a chlorobenzoyl group instead of a fluorobenzoyl group.
1,3,8-Triazaspiro(4.5)decan-4-one, 3-allyl-8-(3-(p-methylbenzoyl)propyl)-1-phenyl-: Similar structure with a methylbenzoyl group instead of a fluorobenzoyl group.
Uniqueness
The uniqueness of 1,3,8-Triazaspiro(4.5)decan-4-one, 3-allyl-8-(3-(p-fluorobenzoyl)propyl)-1-phenyl- lies in its specific combination of functional groups, which may confer unique chemical and biological properties. The presence of the p-fluorobenzoyl group, in particular, may influence its reactivity and interactions with biological targets.
Properties
| 102395-40-4 | |
Molecular Formula |
C26H30FN3O2 |
Molecular Weight |
435.5 g/mol |
IUPAC Name |
8-[4-(4-fluorophenyl)-4-oxobutyl]-1-phenyl-3-prop-2-enyl-1,3,8-triazaspiro[4.5]decan-4-one |
InChI |
InChI=1S/C26H30FN3O2/c1-2-16-29-20-30(23-7-4-3-5-8-23)26(25(29)32)14-18-28(19-15-26)17-6-9-24(31)21-10-12-22(27)13-11-21/h2-5,7-8,10-13H,1,6,9,14-20H2 |
InChI Key |
YKIVISKPJCKOLP-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1CN(C2(C1=O)CCN(CC2)CCCC(=O)C3=CC=C(C=C3)F)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




